Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester
Overview
Description
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester is a complex organic compound that features a benzoic acid core with a tetrazole ring and a methyl ester group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(1h-1,2,3-triazol-1-yl)benzamides, have been reported to exhibit significant binding affinity toHeat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and function of many proteins, including those involved in cell growth and survival .
Mode of Action
Based on the structural similarity to other tetrazole-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the target protein’s conformation or activity, thereby affecting cellular processes .
Biochemical Pathways
If we consider its potential interaction with hsp90, it could affect various cellular processes, including protein folding and degradation, signal transduction, and cell cycle control .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate might have good metabolic stability, which could potentially enhance its bioavailability.
Result of Action
Compounds with similar structures have shown potent inhibitory activities against cancer cell lines . This suggests that Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate might also exhibit anti-proliferative effects.
Biochemical Analysis
Biochemical Properties
It is known that tetrazole derivatives have exhibited various biological activities . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
Cellular Effects
Some tetrazole derivatives have shown potent inhibitory activities against certain cancer cell lines .
Molecular Mechanism
Tetrazole derivatives have been known to exhibit various biological activities, including enzyme inhibition .
Temporal Effects in Laboratory Settings
Tetrazole derivatives are known for their stability and resistance to biological degradation .
Dosage Effects in Animal Models
Some tetrazole derivatives have shown significant biological activity at certain dosages .
Metabolic Pathways
Tetrazoles are known to escape most of the Phase II bio-transformation of carboxylic acids .
Transport and Distribution
Tetrazole derivatives are known for their ability to form stable metallic compounds and molecular complexes .
Subcellular Localization
Tetrazole derivatives are known for their ability to act as acids and bases, and also for the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. This reaction can be catalyzed by various agents, including zinc salts or organocatalysts, under conditions such as microwave heating or the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve scalable and eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The tetrazole ring and other substituents can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Conditions may vary from room temperature to elevated temperatures, depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar benzoic acid core but feature a triazole ring instead of a tetrazole ring.
1,2,3-triazole derivatives: These compounds also contain a triazole ring and are studied for their biological activities.
Uniqueness
Benzoic acid, 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]-, methyl ester is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and its electron-donating and electron-withdrawing properties make this compound particularly versatile in various applications .
Properties
IUPAC Name |
methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)12-3-2-4-13(9-12)18-15(22)11-5-7-14(8-6-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSTJNIYNDYJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214073 | |
Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924829-01-6 | |
Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924829-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[4-(1H-tetrazol-1-yl)benzoyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701214073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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